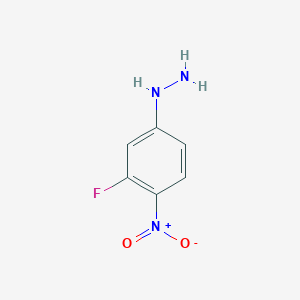

(3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you’re interested in is a boronic acid derivative with a tert-butoxycarbonyl (Boc) protected amino group . Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms, one of which is part of a hydroxyl group. They are known for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules .

Molecular Structure Analysis

The molecular structure of similar compounds consists of a boronic acid group attached to an aromatic ring, which is further substituted with a Boc-protected amino group .Chemical Reactions Analysis

Boronic acids are known for their ability to undergo Suzuki-Miyaura cross-coupling reactions . They can also form boronate esters with diols, which is a reaction commonly used in the detection of sugars .Physical And Chemical Properties Analysis

Similar compounds are usually solid at room temperature and have a melting point around 168 °C . They are soluble in polar solvents like methanol .科学的研究の応用

Synthesis of Biologically Active Molecules

3-Boc-Amino-5-nitrophenylboronic acid is utilized in the synthesis of molecules with biological activity. This includes the creation of inhibitors that can prevent angiogenesis, which is the formation of new blood vessels, potentially useful in treating diseases like cancer where such processes play a role .

Catalytic Reactions

This compound is also involved in catalytic reactions, particularly in the protodeboronation of pinacol boronic esters. This process is crucial for the formation of complex organic structures such as indolizidines, which have potential applications in medicinal chemistry .

Drug Design and Delivery

Phenylboronic acids and their esters, including 3-Boc-Amino-5-nitrophenylboronic acid, are considered for designing new drugs and drug delivery devices. They are particularly valued as boron-carriers suitable for neutron capture therapy .

Hydrolysis Studies

The susceptibility to hydrolysis of phenylboronic pinacol esters is an area of study where this compound is relevant. The kinetics of hydrolysis can be influenced by substituents in the aromatic ring and is accelerated at physiological pH, which is important for understanding its behavior in biological systems .

作用機序

Safety and Hazards

将来の方向性

Boronic acids and their derivatives have found numerous applications in medicinal chemistry, materials science, and chemical biology . Their unique reactivity and ability to interact with biological molecules make them promising candidates for the development of new therapeutics and diagnostic tools.

特性

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrophenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O6/c1-11(2,3)20-10(15)13-8-4-7(12(16)17)5-9(6-8)14(18)19/h4-6,16-17H,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHZIEFAMNBMIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)